6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-(4,4-difluorocyclohexyl)oxyimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)5-3-9(4-6-12)18-11-2-1-10-15-7-8-17(10)16-11/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWWPIFKXAROTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NN3C=CN=C3C=C2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through various methods, including cyclization reactions and condensation reactions. One common approach involves the reaction of a suitable pyridazine derivative with an imidazole precursor under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-b]pyridazine ring, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine scaffold .
Scientific Research Applications
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways, particularly those involving IL-17A.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases due to its anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine involves its interaction with IL-17A, a pro-inflammatory cytokine. By inhibiting IL-17A, this compound can reduce inflammation and modulate immune responses. The molecular targets include the IL-17 receptor, which is involved in signaling pathways that drive inflammation and tissue damage in autoimmune diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The 6-position of imidazo[1,2-b]pyridazine is a critical site for modulating activity. Key comparisons include:
- 6-Phenoxy Derivatives: Compounds like N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) exhibit potent VEGFR2 inhibition (IC50 = 7.1 nM) due to meta-substituted phenyl groups that optimize steric and electronic interactions with the kinase hinge region . In contrast, the 4,4-difluorocyclohexyloxy group in the target compound may reduce off-target effects by avoiding aromatic π-stacking seen in phenyl-based analogs.
- 6-Chloro Derivatives : 6-Chloroimidazo[1,2-b]pyridazine serves as a versatile intermediate for Suzuki couplings (e.g., with boronic acids to introduce aryl/heteroaryl groups). For example, 6-(3-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazine shows antiplasmodial activity , but chloro-substituted analogs generally require further functionalization for optimal potency.
- 6-(Piperazin-1-yl) Derivatives : These derivatives, such as those reported in antimicrobial studies, demonstrate broad-spectrum activity against Plasmodium falciparum and bacterial strains, highlighting the scaffold’s adaptability to diverse therapeutic targets .
Kinase Selectivity and Mechanism
The imidazo[1,2-b]pyridazine scaffold exhibits remarkable kinase selectivity depending on substitution patterns:
- VEGFR2/IKKβ Inhibition: Meta-substituted 6-phenoxy derivatives (e.g., 6b) show strong VEGFR2 affinity, while 3,6-disubstituted analogs target IKKβ with TNFα inhibition in THP-1 cells . The difluorocyclohexyloxy group’s rigidity may favor interactions with hydrophobic kinase pockets, akin to pyrrolo[3,2-d]pyrimidine inhibitors .
- DYRK/CLK Inhibition : 3,6-Disubstituted derivatives selectively inhibit DYRK1A and CLK kinases (IC50 < 100 nM), critical for neurodegenerative and parasitic diseases .
- Off-Target Effects : Unlike indazole-substituted analogs (e.g., in TAK1 inhibitors ), the target compound’s fluorinated cyclohexyl group may reduce interactions with off-target kinases like PIM or Trk .
Therapeutic Potential
- Oncology : The compound’s kinase inhibitory profile aligns with antiangiogenic (VEGFR2) and anti-inflammatory (IKKβ) applications, similar to ponatinib-like analogs .
- Neurology : Unlike 6-methylthio derivatives targeting β-amyloid plaques , the fluorinated cyclohexyl group may improve blood-brain barrier penetration for CNS applications.
- Infectious Diseases : Antiplasmodial and antimicrobial activities are less likely due to the lack of polar groups (e.g., piperazine ) critical for parasite/microbe targeting.
Biological Activity
6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine is a synthetic compound belonging to the imidazo[1,2-b]pyridazine class, characterized by its bicyclic heterocyclic structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as a pharmacological agent targeting various diseases.
Chemical Structure and Properties
The structural formula of this compound features a difluorocyclohexyl group connected via an ether linkage to the imidazo[1,2-b]pyridazine core. This unique substitution may influence its pharmacokinetic properties, including lipophilicity and bioavailability.
Biological Activity
Research indicates that imidazo[1,2-b]pyridazines exhibit a range of biological activities, including:
- Anticancer Activity : Certain derivatives have shown promise as inhibitors in cancer therapy by targeting specific signaling pathways.
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various protein kinases, which are critical in cell signaling and cancer progression.
Table 1: Comparison of Biological Activities of Imidazo[1,2-b]pyridazine Derivatives
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Ponatinib | Approved kinase inhibitor | Used for chronic myeloid leukemia |
| This compound | Potential kinase inhibitor | Investigated for various disease targets |
| 3-Bromoimidazo[1,2-b]pyridazine | Anticancer properties | Exhibits different reactivity due to bromine |
| 6-Chloroimidazo[1,2-b]pyridazine | Known for anti-cancer properties | Structural variant with distinct activity |
The biological activity of this compound is likely mediated through its interactions with specific biological targets. Studies typically involve:
- In vitro assays to evaluate enzyme inhibition and cellular responses.
- In vivo studies to assess efficacy in animal models.
Case Studies
Recent studies have explored the efficacy of imidazo[1,2-b]pyridazines in oncology. For instance:
- A study demonstrated that specific derivatives exhibit selective inhibition against PARP enzymes involved in DNA repair mechanisms. This selectivity correlates with enhanced anticancer activity in BRCA-deficient tumor models .
- Another research highlighted the potential of these compounds as therapeutic agents in neurodegenerative diseases by targeting tropomyosin receptor kinases (Trk) .
Table 2: Summary of Case Studies on Imidazo[1,2-b]pyridazine Derivatives
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer efficacy | Selective PARP inhibition | Promising for BRCA-deficient cancers |
| Neurodegenerative disease treatment | Targeting Trk receptors | Potential application in Alzheimer's |
Q & A
Q. What are the established synthetic routes for 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine, and what factors influence reaction efficiency?
- Methodological Answer : The synthesis typically involves coupling a pre-functionalized imidazo[1,2-b]pyridazine core with a 4,4-difluorocyclohexyl moiety. Key steps include:
- Core Preparation : Cyclization of 2-aminopyridazine derivatives with α-halo ketones or esters under basic conditions (e.g., Na₂HPO₄ in DMA) to form the imidazo[1,2-b]pyridazine scaffold .
- Etherification : Nucleophilic substitution or Mitsunobu reaction to introduce the 4,4-difluorocyclohexyloxy group. Solvent choice (e.g., DMF or NMP) and base (e.g., K₂CO₃) critically impact yields due to steric hindrance from the difluorocyclohexyl group .
- Purification : Column chromatography or recrystallization to isolate the product. Reaction efficiency is influenced by temperature control (80–120°C) and moisture exclusion .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for the imidazo[1,2-b]pyridazine protons (δ 7.5–9.0 ppm) and cyclohexyl CH₂ groups (δ 1.5–2.5 ppm). Fluorine coupling in ¹⁹F NMR confirms the difluoro substitution (δ -100 to -120 ppm) .
- X-ray Crystallography : Resolve crystal packing and verify the cyclohexyloxy group’s equatorial/axial conformation. Data from related compounds (e.g., 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine) suggest orthorhombic or monoclinic systems with Z = 4 .
- HRMS : Validate molecular weight (expected [M+H]⁺ ~348 g/mol) and isotopic patterns for chlorine/fluorine .
Q. What in vitro biological screening approaches are recommended for initial evaluation of this compound’s pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure activity against kinases or proteases. For example, imidazo[1,2-a]pyrimidines show IC₅₀ values in the nanomolar range for targets like PI3K .
- Cell Viability Assays : Screen in cancer (e.g., MCF-7, HeLa) and non-cancerous cell lines (e.g., HEK293) using MTT or ATP-based luminescence. Dose-response curves (1–100 µM) identify cytotoxic thresholds .
- Solubility Testing : Employ shake-flask method in PBS (pH 7.4) to determine aqueous solubility, which informs formulation strategies for in vivo studies .
Advanced Research Questions
Q. What strategies resolve contradictory activity results between enzyme inhibition assays and cell-based models for this compound?
- Methodological Answer :
- Mechanistic Profiling : Perform thermal shift assays (TSA) to confirm target engagement in cells. A ΔTₘ shift >2°C indicates binding .
- Metabolite Identification : Use LC-MS/MS to detect intracellular degradation products (e.g., oxidative defluorination) that may reduce efficacy .
- Microsomal Stability Testing : Compare hepatic clearance rates (human vs. rodent) to assess species-specific discrepancies .
Q. How can computational chemistry methods optimize SAR for fluorinated imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrophobic pockets accommodating the difluorocyclohexyl group .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and fluorine atom count. For example:
| Derivative | logP | Fluorine Count | IC₅₀ (nM) |
|---|---|---|---|
| 6-OCH₂CF₂ | 2.1 | 2 | 45 |
| 6-OCH₂CH₃ | 1.8 | 0 | 120 |
| 6-OCH₂Cl | 2.3 | 0 | 90 |
Data adapted from fluorinated benzimidazole studies .
- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituting the cyclohexyl group with smaller rings (e.g., cyclopentyl) .
Q. What optimization strategies address poor solubility of this compound in aqueous matrices?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyridazine N-1 position to enhance solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) or use cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability .
- Cocrystallization : Screen with coformers (e.g., succinic acid) to modify crystal lattice energy and dissolution rates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
- Methodological Answer :
- Transcriptomic Profiling : Use RNA-seq to identify overexpression of efflux pumps (e.g., P-gp) in resistant lines .
- Redox Potential Measurement : Compare cellular ROS levels (via DCFH-DA assay) to assess if cytotoxicity correlates with oxidative stress .
- 3D Spheroid Models : Validate 2D results in physiologically relevant models to account for microenvironmental factors .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid latex due to potential solvent interactions .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to prevent inhalation of fine particulates .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
